Benzyltributylammonium bromide

Catalog No.
S589673
CAS No.
25316-59-0
M.F
C19H34N+
M. Wt
276.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltributylammonium bromide

CAS Number

25316-59-0

Product Name

Benzyltributylammonium bromide

IUPAC Name

benzyl(tributyl)azanium;bromide

Molecular Formula

C19H34N+

Molecular Weight

276.5 g/mol

InChI

InChI=1S/C19H34N.BrH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1

InChI Key

QSRFYFHZPSGRQX-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[Br-]

Synonyms

benzyltributylammonium, benzyltributylammonium bromide, benzyltributylammonium chloride, benzyltributylammonium hydroxide

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1

Phase Transfer Catalyst

BTAB acts as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases, typically an organic and an aqueous phase. This allows reactions that wouldn't normally occur due to immiscibility to proceed efficiently. For example, a study utilized BTAB as a catalyst in the isomerization reactions of cis-4-formyl-2-azetidinones, demonstrating its effectiveness in promoting the conversion of one isomer to another [].

Deep Eutectic Solvent (DES) Component

BTAB serves as a hydrogen bond acceptor in the preparation of DESs. These are unique mixtures of two or more components that combine to form a liquid with unique properties, often used for extraction and purification purposes. In one instance, researchers employed BTAB-based DES in an aqueous two-phase extraction system to isolate lysozyme from chicken egg white, highlighting its potential in bioseparation applications [].

Glycosylation Reactions

BTAB finds application in glycosylation reactions, a process where a sugar molecule (glycosyl group) is attached to another molecule. A study explored the use of BTAB in the phase transfer glycosylation of novobiocin, an antibiotic drug, to yield glucosyl-novobiocin, a derivative with potentially altered biological properties [].

Benzyltributylammonium bromide is a quaternary ammonium salt with the chemical formula C${19}$H${42}$BrN. It is characterized by a central nitrogen atom bonded to one benzyl group and three butyl groups, making it a lipophilic compound. This compound is typically used as a phase transfer catalyst, which facilitates the transfer of a reactant from one phase into another, thereby enhancing reaction rates and yields in organic synthesis.

, particularly in organic synthesis. It is known for its role in:

  • Isomerization Reactions: It can catalyze the isomerization of cis-4-formyl-2-azetidinones, facilitating the conversion of these compounds into their respective isomers .
  • Nucleophilic Substitution Reactions: The compound can also engage in nucleophilic substitutions, where nucleophiles react with electrophilic centers in organic molecules .
  • Formation of New Compounds: For example, it reacts with N-vinyl-phthalimide to produce N-trans-cinnamyl-phthalimide .

Benzyltributylammonium bromide can be synthesized through various methods, typically involving the reaction of tributylamine with benzyl bromide. The general synthesis process includes:

  • Reactants: Combine tributylamine (C${12}$H${27}$N) and benzyl bromide (C${7}$H${7}$Br).
  • Reaction Conditions: Conduct the reaction under controlled conditions (e.g., temperature and solvent) to facilitate the formation of the quaternary ammonium salt.
  • Purification: The product can be purified through recrystallization or other separation techniques to obtain high-purity benzyltributylammonium bromide.

Benzyltributylammonium bromide has several applications in both industrial and laboratory settings:

  • Phase Transfer Catalyst: It is primarily used as a phase transfer catalyst in organic synthesis, enhancing reaction efficiency by promoting the transfer of reactants between immiscible phases .
  • Organic Synthesis: The compound is utilized in various organic synthesis protocols, including those involving nucleophilic substitutions and rearrangements.
  • Potential Antimicrobial Agent: While not extensively studied, its quaternary ammonium structure suggests potential applications as an antimicrobial agent.

Several compounds share structural similarities with benzyltributylammonium bromide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Benzyltriethylammonium chlorideQuaternary Ammonium SaltContains ethyl groups instead of butyl groups
Benzyltriphenylphosphonium bromidePhosphonium SaltContains a phosphorus atom instead of nitrogen
Benzalkonium chlorideQuaternary Ammonium SaltExhibits strong antimicrobial properties

Benzyltributylammonium bromide stands out due to its specific combination of butyl groups and benzyl moiety, which influences its solubility and catalytic properties, making it particularly effective as a phase transfer catalyst in organic reactions.

Benzyltributylammonium bromide belongs to the well-established class of quaternary ammonium compounds, which are characterized by the presence of a permanently charged nitrogen atom bonded to four organic substituents. The systematic chemical name for this compound is benzenemethanaminium, N,N,N-tributyl-, bromide, reflecting its structural composition of a benzyl group attached to a nitrogen center that also bears three n-butyl substituents. The molecular formula C19H34BrN corresponds to a molecular weight of 356.38 grams per mole, with the compound existing as a salt comprising the benzyltributylammonium cation and bromide anion.

The structural architecture of benzyltributylammonium bromide places it within the broader category of quaternary ammonium salts, also known as "quats," which are distinguished by their permanently positive charge independent of solution pH conditions. Unlike primary, secondary, or tertiary amines that can exist in equilibrium between charged and neutral forms depending on environmental conditions, quaternary ammonium compounds maintain their ionic character across all pH ranges. This permanent charge characteristic contributes significantly to their unique physicochemical properties and synthetic utility.

The compound's classification extends to its role as a phase-transfer catalyst, a designation that highlights its ability to facilitate reactions between reagents located in different immiscible phases. The European Inventory of Existing Commercial chemical Substances number 246-819-9 formally recognizes the compound in regulatory frameworks, while various synonyms including tributylbenzylammonium bromide and benzyl tributyl ammonium bromide are commonly encountered in the scientific literature.

PropertyValueReference
Chemical Abstracts Service Number25316-59-0
Molecular FormulaC19H34BrN
Molecular Weight356.38 g/mol
European Inventory Number246-819-9
Melting Point169-175°C
Physical FormWhite to off-white powder
Water SolubilitySoluble

Historical Development and Discovery

The historical development of benzyltributylammonium bromide is intrinsically linked to the broader evolution of quaternary ammonium chemistry and phase-transfer catalysis. The foundational work establishing quaternary ammonium compounds as synthetic tools traces back to the pioneering contributions of Nikolai Menshutkin, who in 1890 described the quaternization reaction that bears his name. The Menshutkin reaction, which converts tertiary amines into quaternary ammonium salts through reaction with alkyl halides, provided the fundamental synthetic methodology for preparing compounds such as benzyltributylammonium bromide.

The conceptual framework for understanding the catalytic potential of quaternary ammonium compounds was significantly advanced by the work of Charles Starks in 1971, who introduced the term "phase-transfer catalysis" to describe the mechanism by which quaternary onium salts facilitate reactions between reactants in different phases. Starks' seminal contribution demonstrated that tetraalkylammonium and phosphonium salts could accelerate displacement reactions by orders of magnitude, establishing the theoretical foundation upon which compounds like benzyltributylammonium bromide would find their synthetic applications.

The specific synthetic utility of benzyltributylammonium bromide became evident through subsequent research that explored its effectiveness as a phase-transfer catalyst in various organic transformations. The compound's development as a practical synthetic reagent benefited from the broader understanding of quaternary ammonium chemistry that emerged from the collaborative efforts of researchers including Makosza and Brändström during the mid to late 1960s. These investigators established the mechanistic principles governing phase-transfer catalysis, providing the scientific foundation necessary for the rational design and application of specific quaternary ammonium compounds.

The quaternization synthesis of benzyltributylammonium bromide follows established protocols wherein tributylamine, a tertiary amine, undergoes reaction with benzyl bromide to form the desired quaternary ammonium salt. This synthetic approach exemplifies the broader Menshutkin reaction methodology, demonstrating how the historical understanding of quaternization chemistry enabled the preparation of structurally diverse quaternary ammonium compounds with tailored properties for specific synthetic applications.

Significance in Synthetic Organic Chemistry

The significance of benzyltributylammonium bromide in synthetic organic chemistry stems from its exceptional performance as a phase-transfer catalyst, enabling transformations that bridge the gap between aqueous and organic reaction media. Its primary synthetic application lies in facilitating the isomerization reactions of cis-4-formyl-2-azetidinones, where it serves as an essential catalyst in heterogeneous reaction systems. In these transformations, the compound enables the use of 40% aqueous dimethylamine as a reagent in benzene at room temperature, demonstrating its ability to mediate reactions between polar aqueous reagents and organic substrates.

The mechanistic basis for benzyltributylammonium bromide's catalytic activity rests on its ability to extract ionic species from aqueous phases into organic solvents, where they can participate in reactions with organic substrates. This phase-transfer mechanism operates through either the Starks extraction mechanism or the Makosza interfacial mechanism, both of which involve the formation of lipophilic ion pairs that can migrate between phases. The compound's structure, featuring both hydrophobic alkyl chains and the ability to form stable ion pairs, makes it particularly effective in these roles.

Beyond its role in azetidinone chemistry, benzyltributylammonium bromide has found application in the preparation of deep eutectic solvents, where it functions as a hydrogen-bond acceptor. These deep eutectic solvents have demonstrated utility in biotechnological applications, particularly in the isolation of lysozyme from chicken egg white, showcasing the compound's versatility in extending beyond traditional organic synthesis into biochemical applications.

The compound's significance is further evidenced by its use in phase-transfer glycosylation reactions, specifically in the synthesis of glucosyl-novobiocin. This application demonstrates the compound's utility in carbohydrate chemistry, where the formation of glycosidic bonds often requires specialized conditions to overcome the inherent challenges associated with these transformations. The ability of benzyltributylammonium bromide to facilitate such reactions highlights its importance in medicinal chemistry and natural product synthesis.

Application AreaSpecific UseReaction ConditionsReference
Azetidinone ChemistryIsomerization of cis-4-formyl-2-azetidinones40% aqueous dimethylamine, benzene, room temperature
Deep Eutectic SolventsHydrogen-bond acceptor for lysozyme isolationProtein extraction applications
Carbohydrate ChemistryPhase-transfer glycosylation to yield glucosyl-novobiocinGlycosidic bond formation
General Phase-Transfer CatalysisVarious organic transformationsBiphasic reaction systems

The broader impact of benzyltributylammonium bromide on synthetic methodology extends to its role in enabling environmentally benign synthetic approaches. Phase-transfer catalysis using quaternary ammonium compounds like benzyltributylammonium bromide allows for the use of aqueous bases and mild reaction conditions, reducing the need for harsh solvents and extreme reaction conditions. This aspect of its utility aligns with contemporary emphasis on green chemistry principles and sustainable synthetic practices.

XLogP3

5.5

Related CAS

54225-72-8 (Parent)

Other CAS

54225-72-8

Dates

Last modified: 08-15-2023

Explore Compound Types